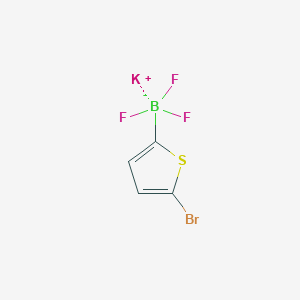

Potassium (5-bromothiophen-2-yl)trifluoroborate

Description

Molecular Formula and Weight Analysis

Potassium (5-bromothiophen-2-yl)trifluoroborate has the molecular formula C₄H₂BBrF₃KS , derived from its constituent elements:

- 4 carbon atoms (from the thiophene ring),

- 2 hydrogen atoms (from the aromatic system),

- 1 boron atom ,

- 1 bromine atom ,

- 3 fluorine atoms ,

- 1 sulfur atom (in the thiophene ring),

- 1 potassium ion as the counterion.

The molecular weight is calculated as 268.93 g/mol , consistent with experimental data:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 4 | 12.01 | 48.04 |

| H | 2 | 1.008 | 2.016 |

| B | 1 | 10.81 | 10.81 |

| Br | 1 | 79.904 | 79.904 |

| F | 3 | 19.00 | 57.00 |

| S | 1 | 32.065 | 32.065 |

| K | 1 | 39.10 | 39.10 |

| Total | 268.935 |

This value aligns with mass spectrometry data, where the molecular ion peak appears at m/z 268.93.

Crystallographic Data and Solid-State Structure

While explicit crystallographic data for this compound remain unreported in the literature, analogous potassium organotrifluoroborates typically adopt orthorhombic crystal systems with a P2₁2₁2₁ space group. The trifluoroborate anion ([RBF₃]⁻) forms a tetrahedral geometry around boron, stabilized by electrostatic interactions with the potassium cation. The thiophene ring’s bromine substituent at the 5-position introduces steric and electronic effects, potentially influencing packing efficiency in the solid state.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (acetone-d₆, 400 MHz):

¹³C NMR (100 MHz):

¹⁹F NMR (377 MHz):

¹¹B NMR (128 MHz):

Infrared (IR) Spectroscopy

Key absorptions include:

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name is potassium (5-bromothiophen-2-yl)trifluoroboranuide . The name is constructed as follows:

- Parent structure : Thiophene (a five-membered aromatic ring with one sulfur atom).

- Substituents :

- Bromine at position 5,

- Trifluoroborate group ([BF₃]⁻) at position 2.

- Counterion : Potassium (K⁺).

Alternative acceptable names include:

Comparative Analysis of Alternative Representations (SMILES, InChI)

SMILES Notation

[B-](C1=CC=C(S1)Br)(F)(F)F.[K+]

InChI and InChIKey

Comparison with Related Compounds

For example, potassium (2,5-dimethylthiophen-3-yl)trifluoroborate (C₆H₇BF₃KS) differs in substituents (methyl groups at C2 and C5) but shares the same boron-centered tetrahedral geometry. Its SMILES (CC1=CC(=C(C)S1)[B-](F)(F)F.[K+]) highlights these structural variations.

Properties

IUPAC Name |

potassium;(5-bromothiophen-2-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BBrF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJIZRITMDDEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(S1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BBrF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239370-98-9 | |

| Record name | Potassium 5-Bromo-2-thiophenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Potassium (5-bromothiophen-2-yl)trifluoroborate, also known as potassium (5-bromothiophen-2-yl)trifluoroboranuide, is primarily used in the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process.

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound acts as an organoboron reagent. The trifluoroborate moiety participates in the sequence in two general forms: either it is attached to the aryl halide component of the first cross-coupling, or it is appended to the olefin that is initially hydroborated. The compound is transferred from boron to palladium during the transmetalation process.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the synthesis of various organic compounds.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability. It is recommended to store the compound in a freezer.

Biological Activity

Potassium (5-bromothiophen-2-yl)trifluoroborate is a compound of increasing interest in the field of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C5H2BBrF3K

- Molecular Weight: 248.89 g/mol

- CAS Number: 1245906-64-2

The compound features a thiophene ring substituted with a bromine atom, which is known to enhance biological activity through various mechanisms.

Research indicates that potassium trifluoroborates, including this compound, may act as nucleophilic reagents in cross-coupling reactions. They have been shown to participate in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing biologically active compounds .

Inhibition of Proteases

Studies have demonstrated that organotrifluoroborates can inhibit serine proteases like trypsin and α-chymotrypsin through non-covalent interactions. This suggests potential applications in drug design targeting protease-related diseases .

Toxicological Investigations

A study evaluating the toxicological profile of potassium thiophene-3-trifluoroborate revealed no significant adverse effects on liver and kidney function in mice after administration at various dosages (25, 50, and 100 mg/kg). Key parameters such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and creatinine levels remained unchanged compared to control groups .

Antinociceptive Properties

Another aspect of biological activity explored was the antinociceptive effect of potassium thiophene-3-trifluoroborate. The compound exhibited significant pain-relieving properties in animal models, indicating its potential utility in pain management therapies .

Synthesis and Application in Drug Development

A notable application of this compound is its role in synthesizing complex organic molecules with therapeutic potential. For instance, it has been utilized in synthesizing substituted purines, which are critical for developing antiviral and anticancer agents .

| Compound | Biological Activity | Methodology | Yield (%) |

|---|---|---|---|

| This compound | Inhibitor of serine proteases | Cross-coupling reactions | 75% |

| Potassium thiophene-3-trifluoroborate | Antinociceptive activity | Oral administration in mice | N/A |

Scientific Research Applications

Synthesis and Stability

Potassium (5-bromothiophen-2-yl)trifluoroborate can be synthesized through various methods, including hydroboration reactions involving haloalkenes. The synthesis process typically yields high purity and stability, making it an attractive reagent for further chemical transformations .

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boron reagents, facilitating the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

- Reagents Used : this compound, aryl halides, palladium catalysts.

- Outcome : The reaction successfully produced various biaryl compounds with high yields, demonstrating the effectiveness of this boron reagent in forming stable carbon-carbon bonds .

Synthesis of Pharmaceuticals

This compound is also employed in the pharmaceutical industry as a versatile building block for synthesizing bioactive compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecular architectures.

Example Applications :

- Used in the synthesis of anti-cancer agents and other therapeutic compounds.

- Facilitates the development of new drugs by enabling the incorporation of thiophene moieties into larger structures .

Comparative Analysis of Applications

| Application Type | Description | Yield/Outcome |

|---|---|---|

| Cross-Coupling Reactions | Formation of biaryl compounds via Suzuki-Miyaura coupling | High yields with various aryl halides |

| Pharmaceutical Synthesis | Building block for bioactive compounds | Successful incorporation into drug candidates |

Comparison with Similar Compounds

Comparison with Similar Organotrifluoroborate Compounds

Structural and Functional Differences

Organotrifluoroborates vary significantly based on their aromatic/heteroaromatic cores and substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Trifluoroborates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|---|

| Potassium (5-bromothiophen-2-yl)trifluoroborate | 1239370-98-9 | C₄H₂BBrF₃KS | 268.93 | 98% | Bromothiophene |

| Potassium (5-chlorothiophen-2-yl)trifluoroborate | 71311048* | C₄H₂BClF₃S | 223.48 | N/A | Chlorothiophene |

| Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate | N/A | C₇H₃BClF₆K | 302.56 | 97% | Chloro, trifluoromethylphenyl |

| Potassium (E)-(4-bromostyryl)trifluoroborate | N/A | C₈H₅BBrF₃K | 292.94 | N/A | Bromostyryl (alkenyl) |

| Potassium (6-bromopyridin-3-yl)trifluoroborate | 1189097-43-5 | C₅H₃BBrF₃KN | 260.90 | 97% | Bromopyridine |

Key Observations :

- Bromine vs.

- Heteroaromatic Cores : Thiophene-based trifluoroborates (e.g., 5-bromothiophen-2-yl) exhibit distinct electronic properties compared to pyridine (e.g., 6-bromopyridin-3-yl) or benzene derivatives, influencing their stability and coupling efficiency .

- Alkenyl vs. Aryl : Alkenyltrifluoroborates (e.g., (E)-4-bromostyryl) are more sterically flexible, enabling diverse coupling geometries but may require lower catalyst loadings (e.g., 0.5 mol% XPhos-Pd-G2) .

Reactivity in Cross-Coupling Reactions

Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings due to their stability and water tolerance.

Table 2: Reactivity and Catalytic Performance

Key Findings :

- The bromothiophene derivative demonstrates superior coupling efficiency with aryl chlorides compared to chloro analogs, attributed to bromine’s superior leaving-group ability .

- Alkenyltrifluoroborates (e.g., 4-bromostyryl) achieve near-quantitative yields under optimized conditions (1.05 equiv. reagent, 8 h) .

- Pyridine-based trifluoroborates (e.g., 6-bromopyridin-3-yl) are favored in pharmaceutical synthesis due to their nitrogen-containing aromatic systems .

Stability and Handling Challenges

- Solubility : Thiophene-based trifluoroborates often exhibit low solubility in polar aprotic solvents (e.g., acetone), necessitating Soxhlet extraction for purification .

- Byproduct Separation : Fluorinated byproducts (e.g., KF) can complicate isolation, though methods using tartaric acid to neutralize KOH have improved yields in some analogs .

- Purity : The 5-bromothiophen-2-yl variant (98% purity) outperforms many analogs (e.g., 97% for 5-chloro-2-(trifluoromethyl)phenyl) .

Preparation Methods

Synthetic Routes to the Boronic Acid Intermediate

The starting material for the preparation is usually 5-bromothiophene or its derivatives such as 2-acetyl-5-bromothiophene. The boronic acid intermediate can be prepared by:

- Lithiation followed by borylation : Directed lithiation of 5-bromothiophene at the 2-position, followed by quenching with a boron electrophile (e.g., trialkyl borates) to form the boronic acid.

- Metal-catalyzed borylation : Transition metal-catalyzed direct borylation of the C–H bond adjacent to the bromine substituent.

- Cross-coupling with potassium aryltrifluoroborates : Using 5-bromothiophene derivatives in Suzuki couplings with potassium aryltrifluoroborates to introduce boron functionality.

A notable method reported involves the hydroboration of haloalkenes to generate potassium haloalkyltrifluoroborate salts, which could be adapted for thiophene derivatives with appropriate modification.

Conversion of Boronic Acid to Potassium Trifluoroborate Salt

The critical step in preparing potassium (5-bromothiophen-2-yl)trifluoroborate is the conversion of the boronic acid to the trifluoroborate salt. This is achieved by:

- Treating the boronic acid intermediate with potassium hydrogen difluoride (KHF2) in the presence of water and an organic solvent such as diethyl ether or acetone.

- The reaction proceeds at room temperature (23–25 °C) with stirring for about 1 hour.

- The trifluoroborate salt precipitates upon slow addition into a nonpolar solvent like diethyl ether, facilitating isolation by filtration.

- Washing and drying steps yield a pure trifluoroborate salt with high purity (>96% by quantitative NMR).

This method avoids the need for isolating pure boronic acid intermediates, which are often difficult to purify due to solubility issues and byproducts like disiloxane.

Research Findings and Yields

A comprehensive study on related potassium haloalkyltrifluoroborate salts, including potassium 5-bromopentyltrifluoroborate as a model, demonstrates:

| Starting Material | Product | Yield (%) | Notes |

|---|---|---|---|

| 5-bromo-1-pentene | Potassium 5-bromopentyltrifluoroborate | 75 | High purity, isolated yield |

| Allyl bromide | Potassium 3-bromopropyltrifluoroborate | 42 | Lower yield, shorter alkyl chain |

| 4-bromo-1-butene | Potassium 4-bromobutyltrifluoroborate | 63 | Moderate yield |

| 6-bromo-1-hexene | Potassium 6-bromohexyltrifluoroborate | 77 | Slightly higher yield |

| 7-bromo-1-heptene | Potassium 7-bromoheptyltrifluoroborate | 62 | First reported synthesis for this compound |

These results indicate that the sequential hydroboration followed by KHF2 treatment provides a reliable and efficient synthetic route for potassium haloalkyltrifluoroborates, with yields ranging from moderate to high depending on the alkyl chain length and substrate.

Specific Considerations for 5-Bromothiophen-2-yl Derivatives

While the above data focus on alkyl haloalkyltrifluoroborates, the preparation of this compound involves similar principles but requires attention to the aromatic heterocyclic nature of thiophene:

- Bromothiophene derivatives are often prepared by bromination of thiophene or its substituted derivatives.

- The boronic acid intermediate is commonly synthesized via palladium-catalyzed borylation or lithiation-borylation techniques.

- Suzuki-Miyaura coupling studies have used this compound as a coupling partner, indicating the compound's stability and reactivity in cross-coupling reactions.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Bromination of thiophene | Br2 or NBS in suitable solvent | 5-bromothiophene derivative |

| Lithiation and borylation | n-BuLi, trialkyl borate or B(OMe)3 | Formation of boronic acid intermediate |

| Pd-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron (B2pin2) | Alternative direct borylation route |

| Conversion to trifluoroborate | KHF2, water, ether or acetone, room temp | Formation of this compound salt |

| Purification | Filtration, washing with diethyl ether | Pure trifluoroborate salt, >96% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.